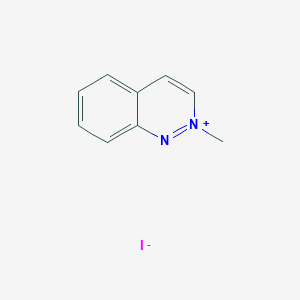
2-Methylcinnolin-2-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylcinnolin-2-ium iodide is a heterocyclic aromatic compound that belongs to the cinnoline family It is characterized by the presence of a methyl group at the second position of the cinnoline ring and an iodide ion as a counterion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylcinnolin-2-ium iodide typically involves the reaction of 2-methylcinnoline with an iodinating agent. One common method is the reaction of 2-methylcinnoline with iodine in the presence of an oxidizing agent such as dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures, typically around 100°C, to facilitate the formation of the iodide salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the consistent quality of the final product.
化学反応の分析
Types of Reactions
2-Methylcinnolin-2-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its corresponding reduced forms.
Substitution: The iodide ion can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular iodine and other halogens.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or phosphines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted cinnoline derivatives.
科学的研究の応用
2-Methylcinnolin-2-ium iodide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-Methylcinnolin-2-ium iodide involves its interaction with molecular targets through various pathways. The compound can act as an electrophile, participating in reactions with nucleophiles. Its iodide ion can also facilitate the formation of reactive intermediates, which can further interact with biological molecules or other chemical species.
類似化合物との比較
Similar Compounds
2-Methylcinnoline: The parent compound without the iodide ion.
2-Methylquinoline: A similar heterocyclic compound with a different ring structure.
2-Methylbenzimidazolium iodide: Another iodide salt with a similar structure but different ring system.
特性
分子式 |
C9H9IN2 |
|---|---|
分子量 |
272.09 g/mol |
IUPAC名 |
2-methylcinnolin-2-ium;iodide |
InChI |
InChI=1S/C9H9N2.HI/c1-11-7-6-8-4-2-3-5-9(8)10-11;/h2-7H,1H3;1H/q+1;/p-1 |
InChIキー |
QSRDYBAAWJDYIM-UHFFFAOYSA-M |
正規SMILES |
C[N+]1=NC2=CC=CC=C2C=C1.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


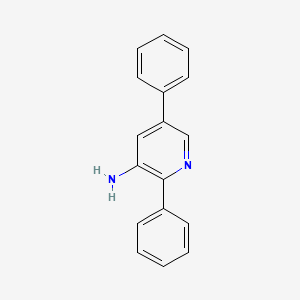
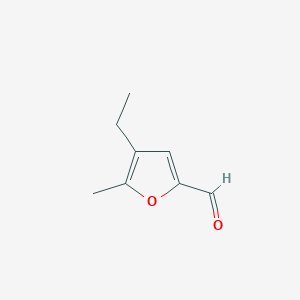
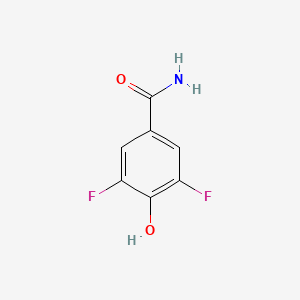
![(3aS,6Z,8S,10Z,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B12964871.png)
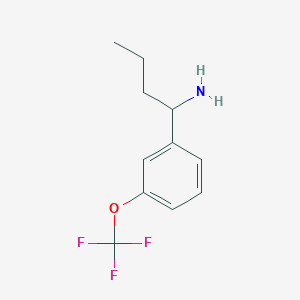

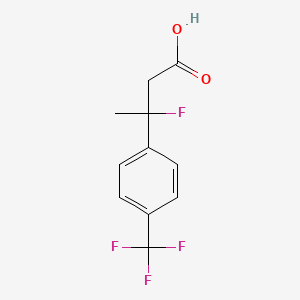
![4-([1,1'-Biphenyl]-4-yl)-6-(3-bromo-5-chlorophenyl)-2-phenylpyrimidine](/img/structure/B12964888.png)
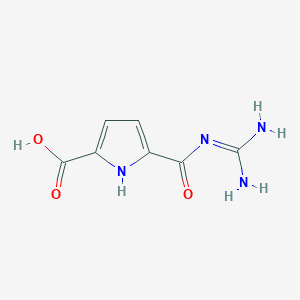
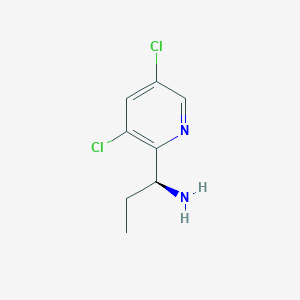
![2-(3-((Trifluoromethyl)thio)phenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B12964920.png)
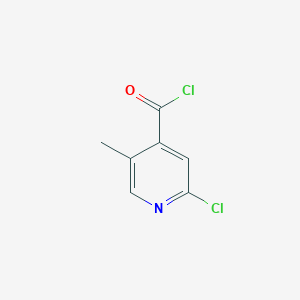
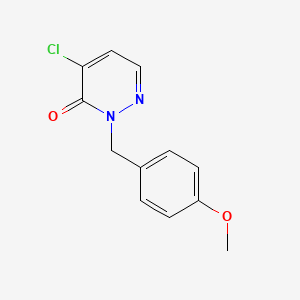
![2,7-Dichloro-3H-imidazo[4,5-b]pyridine](/img/structure/B12964945.png)
